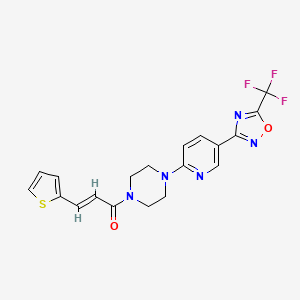

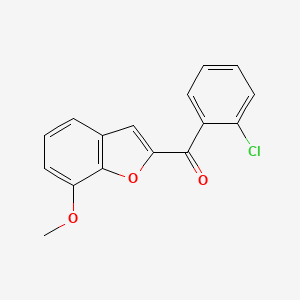

3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

While specific structural analysis data for “this compound” is not available, similar compounds have been studied .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic substitution of the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine by mercapto group produces the corresponding 2 (1H)-pyridinethione .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 161–163 °C, yield of 83%, and solubility in DMSO .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel heterocyclic compounds derived from certain precursors, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their anti-inflammatory and analgesic potential. These compounds were screened for cyclooxygenase-1/2 (COX-1/2) inhibition, displaying significant analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Radioactive Tracers for Parkinson's Disease

A study detailed the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease, demonstrating the chemical process and yield for creating this tracer (Wang, Gao, Xu, Zheng, 2017).

Renin Inhibitors for Hypertension

Research into benzimidazole derivatives has identified potent and orally bioavailable renin inhibitors, highlighting the optimization of certain piperidine substituents to improve pharmacokinetic profiles without sacrificing renin inhibitory activity (Tokuhara, Imaeda, Fukase, Iwanaga, Taya, Watanabe, Kanagawa, Matsuda, Kajimoto, Kusumoto, Kondo, Snell, Behnke, Kuroita, 2018).

High-Yield Synthesis Techniques

Efforts to improve the synthesis yield of certain benzamides have been reported, presenting efficient methods starting from known chemical precursors. Such techniques contribute to the development of radiopharmaceuticals and diagnostic agents (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, Janssen, 1990).

Wirkmechanismus

Target of Action

A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Biochemical Pathways

Given the potential target of pde10a, it’s plausible that the compound could influence pathways related to cyclic nucleotides, such as camp or cgmp, which are the substrates for phosphodiesterases .

Result of Action

The inhibition of a target like pde10a could potentially lead to an increase in the levels of cyclic nucleotides, which could have various downstream effects, including the modulation of signal transduction pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-10-17(22-6-8-25-9-7-22)21-16(20-13)12-19-18(23)14-4-3-5-15(11-14)24-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUPPUQLMLNPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

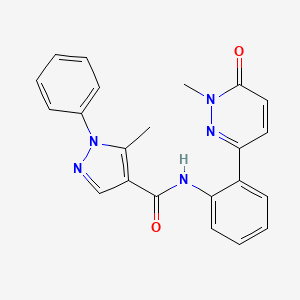

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

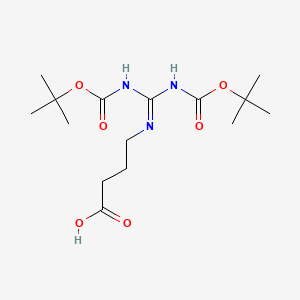

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

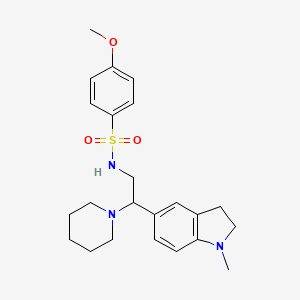

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)